(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their wide range of applications in organic chemistry and medicinal chemistry .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in the field of organic chemistry. The introduction of a fluorine atom directly to the aromatic ring or to its substituents usually increases the Lewis acidity of these compounds, which is important in terms of their applications as well as stability .
Molecular Structure Analysis
The molecular formula of “(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is C7H6BF3O3 and its molecular weight is 205.93 . The compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Chemical Reactions Analysis
Boronic acids are known to be involved in various chemical reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .
Physical And Chemical Properties Analysis
“(3-((3-(Trifluoromethoxy)phenyl)carbamoyl)phenyl)boronic acid” is a solid at 20 degrees Celsius .
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
This compound is a valuable reagent in the Suzuki–Miyaura cross-coupling reaction, which is a pivotal method for forming carbon-carbon bonds in organic chemistry. The presence of the trifluoromethoxy group can enhance the reactivity and selectivity of the coupling process due to its electron-withdrawing nature, making it a suitable candidate for synthesizing complex organic molecules .
Aerobic Oxidative Cross-Coupling
Researchers utilize this boronic acid derivative in aerobic oxidative cross-coupling reactions. This technique is essential for constructing biaryl compounds under environmentally friendly conditions, as it employs oxygen from the air as the oxidant .
Safety and Hazards
The compound is known to cause skin irritation and serious eye irritation. Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. If swallowed or in contact with skin, it is advised to seek medical attention. Protective gloves, eye protection, and face protection should be worn when handling the compound .
Future Directions
properties
IUPAC Name |
[3-[[3-(trifluoromethoxy)phenyl]carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BF3NO4/c16-14(17,18)23-12-6-2-5-11(8-12)19-13(20)9-3-1-4-10(7-9)15(21)22/h1-8,21-22H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUDHKUGUSYLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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